

# Duvelisib for In Vivo Research: Preparation, Dosing, and Administration Protocols

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## *Compound of Interest*

Compound Name: *Copiktra*

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These application notes provide detailed protocols and guidelines for the preparation, dosage, and administration of duvelisib (also known as IPI-145), a dual inhibitor of phosphoinositide 3-kinase- $\delta$  (PI3K- $\delta$ ) and PI3K- $\gamma$ , for in vivo preclinical studies. Duvelisib is a key compound in the investigation of hematological malignancies and inflammatory disorders.

## Data Summary: Duvelisib In Vivo Dosages and Formulations

The following tables summarize quantitative data from various preclinical studies to guide dose selection and formulation for in vivo experiments.

Animal Model	Cancer/Disease Model	Dosage	Route of Administration	Vehicle	Study Duration	Key Outcomes
Mouse (NSG)	Pediatric Acute Lymphoblastic Leukemia (ALL) PDX	50 mg/kg, twice daily	Per oral (p.o.)	Not specified	28 days	Well-tolerated, reduced leukemia cells in peripheral blood. <a href="#">[1]</a>
Mouse (NSG)	T-cell Lymphoma (TCL) PDX	10 mg/kg, daily	By mouth (p.o.)	Vehicle	7 days	Shift in tumor-associated macrophages from M2 to M1 phenotype. <a href="#">[2]</a>
Rat (Wistar)	Pharmacokinetic study	25 mg/kg	Oral gavage	1% dimethyl sulfoxide/saline	Single dose	Characterization of pharmacokinetic parameters. <a href="#">[3]</a>
Mouse	Collagen-Induced Arthritis	10 or 50 mg/kg	Not specified	Vehicle	Not specified	Decreased joint damage and autoantibody levels. <a href="#">[4]</a>

Table 1: Summary of Duvelisib In Vivo Dosages and Efficacy

Parameter	Value	Species	Notes
IC50 (p110 $\delta$ )	2.5 nM	In vitro	
IC50 (p110 $\gamma$ )	27.4 nM	In vitro	
IC50 (p110 $\beta$ )	85 nM	In vitro	
IC50 (p110 $\alpha$ )	1602 nM	In vitro	
Time to Maximum Concentration (single dose)	1-2 hours	Human	<a href="#">[5]</a>
Half-life (single dose)	5.2 to 10.9 hours	Human	<a href="#">[5]</a>

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Duvelisib

## Experimental Protocols

### Protocol 1: Preparation of Duvelisib for Oral Administration

This protocol provides a method for preparing a duvelisib solution suitable for oral gavage in rodents.[\[6\]](#)

#### Materials:

- Duvelisib powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH<sub>2</sub>O)

#### Procedure:

- Prepare a stock solution: Dissolve duvelisib in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
- Vehicle Preparation:
  - In a sterile tube, add 400  $\mu$ L of PEG300.
  - Add 100  $\mu$ L of the duvelisib DMSO stock solution to the PEG300 and mix thoroughly.
  - Add 50  $\mu$ L of Tween-80 and vortex until the solution is homogeneous.
  - Add 450  $\mu$ L of saline to reach a final volume of 1 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Final Concentration: This procedure yields a 5 mg/mL working solution. Adjust the initial stock concentration or final volume as needed for the desired final dosing concentration.
- Administration: The working solution should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[6\]](#)

## Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the efficacy of duvelisib in a patient-derived xenograft (PDX) model of hematologic malignancy.[\[1\]](#)[\[2\]](#)[\[7\]](#)

### Materials:

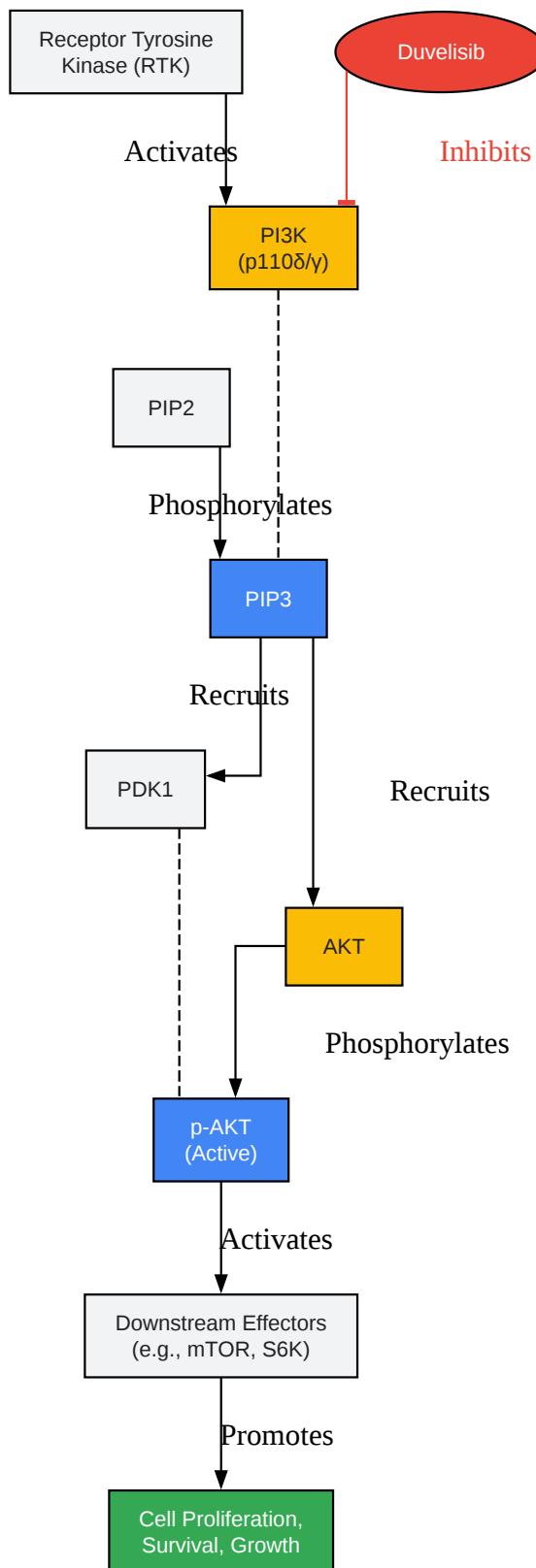
- Immunocompromised mice (e.g., NSG mice)
- Patient-derived cancer cells
- Duvelisib formulation (prepared as in Protocol 1)
- Vehicle control
- Calipers for tumor measurement (if applicable)
- Flow cytometry reagents for monitoring engraftment

**Procedure:**

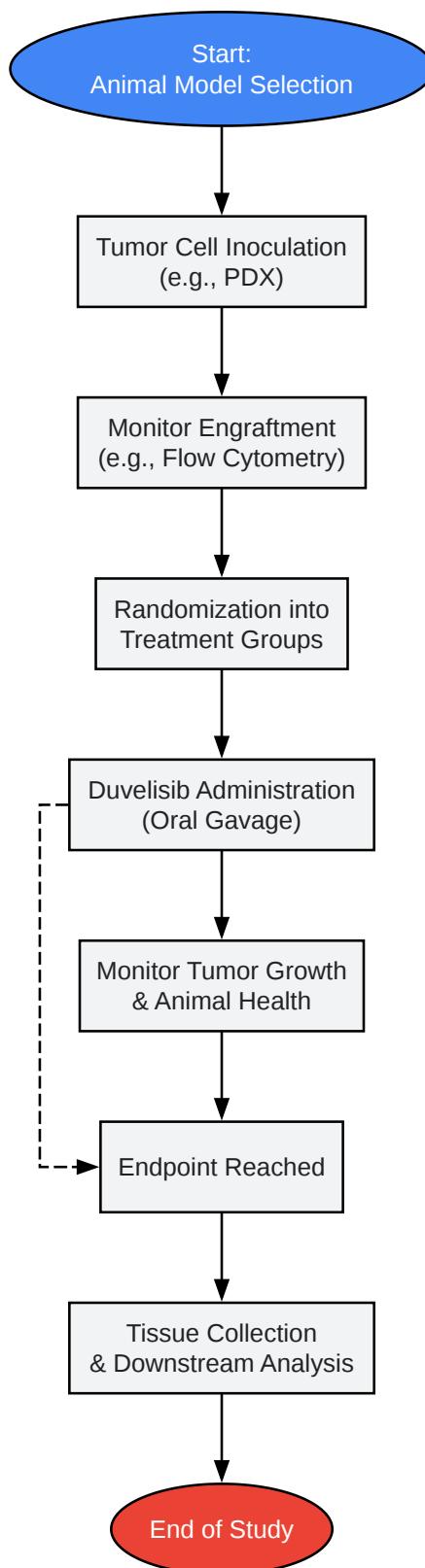
- Cell Inoculation: Inject tumor cells into the mice (e.g., intravenously for leukemia models, subcutaneously for solid tumor models).
- Engraftment Monitoring: For leukemia models, monitor the engraftment of human cells (e.g., %huCD45+) in the peripheral blood via flow cytometry.[1]
- Randomization and Treatment Initiation: Once engraftment reaches a predetermined level (e.g.,  $\geq 1\%$  huCD45+), randomize the mice into treatment and control groups.[1]
- Drug Administration: Administer duvelisib or vehicle control orally at the desired dose and schedule (e.g., 50 mg/kg, twice daily).[1]
- Monitoring:
  - Monitor animal health and body weight regularly.
  - For subcutaneous tumors, measure tumor volume with calipers at set intervals.
  - For leukemia models, periodically quantify tumor burden in the peripheral blood, bone marrow, or spleen.
- Endpoint: Continue treatment for the specified duration or until a predefined endpoint is reached (e.g., tumor volume reaches a certain size, or signs of morbidity).[1]
- Tissue Collection and Analysis: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., histopathology, Western blotting for target modulation).

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of duvelisib and a typical experimental workflow for in vivo studies.

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Caption: Duvelisib inhibits PI3K $\delta$ / $\gamma$ , blocking the PI3K/AKT pathway.



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